molecular formula C11H20F2 B1390566 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane CAS No. 1186195-06-1

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

Cat. No.: B1390566
CAS No.: 1186195-06-1
M. Wt: 190.27 g/mol
InChI Key: WEZIKWSRZKJGBR-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 1,1-dimethylpropyl group and two fluorine atoms

Scientific Research Applications

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane has several scientific research applications:

    Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules, helping to understand the role of fluorine in biological systems.

    Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

    Industry: The compound may be used in the development of new materials with specific properties, such as increased chemical resistance or improved thermal stability.

Mechanism of Action

Target of Action

The primary target of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane, also known as Amorolfine , is the fungal cell membrane. It acts by inhibiting two enzymes in ergosterol biosynthesis, reductase and isomerase . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to a loss of cell membrane integrity and function .

Mode of Action

Amorolfine interacts with its targets by binding to the active sites of the reductase and isomerase enzymes, thereby inhibiting their function . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 24-methylene ignosterol in the cell membrane and a depletion of ergosterol . These changes in the cell membrane composition impair the normal functioning of the fungal cell .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway. The inhibition of reductase and isomerase enzymes by Amorolfine prevents the conversion of lanosterol to ergosterol . This leads to an accumulation of 24-methylene ignosterol and a depletion of ergosterol in the fungal cell membrane . The disruption of this pathway affects the integrity and function of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that less than 05 ng equivalents per milliliter of intact drug was detected in plasma samples from normal volunteers following a single dose of 05 g of 025% radiolabeled Amorolfine cream to intact or stripped skin .

Result of Action

The result of Amorolfine’s action is the disruption of the fungal cell membrane, leading to cell death . This is due to the accumulation of 24-methylene ignosterol and the depletion of ergosterol in the cell membrane, which impair the normal functioning of the fungal cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and moisture content of the environment can affect the absorption and efficacy of the compound . Additionally, the presence of oil in the environment can influence the compound’s action

Safety and Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Preparation Methods

The synthesis of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane as the base structure.

    Substitution Reaction: A 1,1-dimethylpropyl group is introduced to the cyclohexane ring through a substitution reaction.

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Comparison with Similar Compounds

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane can be compared with other similar compounds, such as:

    4-(1,1-Dimethylpropyl)cyclohexane: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    1,1-Difluorocyclohexane: Lacks the 1,1-dimethylpropyl group, leading to different reactivity and applications.

    4-(1,1-Dimethylpropyl)-1-fluorocyclohexane: Contains only one fluorine atom, which may result in different biological and chemical behavior.

Properties

IUPAC Name

1,1-difluoro-4-(2-methylbutan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2/c1-4-10(2,3)9-5-7-11(12,13)8-6-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZIKWSRZKJGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.